-Methoxybenzene-1,2-diol, also known as 4-methoxycatechol or 3,4-dihydroxyanisole, has been investigated for its potential anticancer properties. Studies have shown that it may exhibit:
4-Methoxybenzene-1,2-diol, also known as 4-methoxy-1,2-benzenediol, is an organic compound with the molecular formula C₇H₈O₃. It features a methoxy group (-OCH₃) and two hydroxyl groups (-OH) on a benzene ring, specifically positioned at the 1 and 2 carbon atoms relative to the methoxy group. This compound is characterized by its aromatic structure and is a member of the diol family, which contains two hydroxyl groups.
Research indicates that 4-methoxybenzene-1,2-diol exhibits various biological activities:
Several methods exist for synthesizing 4-methoxybenzene-1,2-diol:
4-Methoxybenzene-1,2-diol has several applications across different fields:
Interaction studies involving 4-methoxybenzene-1,2-diol have focused on its reactivity with various biological targets:
Several compounds share structural similarities with 4-methoxybenzene-1,2-diol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2-Benzenediol | C₆H₄(OH)₂ | Two hydroxyl groups on benzene |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Contains an aldehyde group |
| 4-Methylphenol | C₇H₈O | Methyl group instead of methoxy |
| Resorcinol | C₆H₄(OH)₂ | Hydroxyl groups at positions 1 and 3 |
What sets 4-methoxybenzene-1,2-diol apart from these similar compounds is its unique combination of a methoxy group and two adjacent hydroxyl groups on the benzene ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity compared to other diols and phenolic compounds.
The molecular formula of 4-methoxybenzene-1,2-diol is C₇H₈O₃, with a molecular weight of 140.14 g/mol. Its IUPAC name is 4-methoxybenzene-1,2-diol, and it is structurally related to catechols, a class of compounds with two adjacent hydroxyl groups on an aromatic ring. The SMILES notation COC1=CC(=C(C=C1)O)O represents its connectivity.
| Identifier | Value |
|---|---|
| CAS Number | 3934-97-2 |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| InChI Key | JXZABYGWFNGNLB-UHFFFAOYSA-N |
| PubChem CID | 587766 |
Common synonyms include 4-methoxycatechol, 4-methoxy-2-hydroxyphenol, and p-methoxycatechol. These names reflect its structural similarity to catechol derivatives and its methoxy substitution pattern.
The International Union of Pure and Applied Chemistry name for this chemical compound is 4-methoxybenzene-1,2-diol [1] [2] [3]. This systematic naming convention follows the established International Union of Pure and Applied Chemistry guidelines for organic compounds, indicating the presence of a methoxy group at position 4 and two hydroxyl groups at positions 1 and 2 on the benzene ring [4] [5].
4-Methoxybenzene-1,2-diol is known by several alternative names in chemical literature and databases [1] [6] [7]. The compound is commonly referred to as 4-methoxycatechol, which reflects its structural relationship to catechol with the addition of a methoxy substituent [8] [9] [10]. Another frequently used name is p-methoxycatechol, where the "p-" prefix indicates the para position of the methoxy group relative to the hydroxyl groups [11] [12].
The systematic name 1,2-benzenediol, 4-methoxy- is also widely recognized in chemical databases and literature [1] [13] [14]. Additionally, the compound is known as 3,4-dihydroxyanisole, emphasizing the presence of two hydroxyl groups and the anisole structural framework [4] [15]. Other documented synonyms include 4-methoxypyrocatechol and 4-methoxy-2-hydroxyphenol [10] [16].
The compound is catalogued in PubChem under the Compound Identification number 587766 [17] [18]. In the ChemSpider database, it is assigned the identification number 510910 [7]. The MDL number, used in chemical inventory systems, is MFCD18395726 [2] [19] [20].
4-Methoxybenzene-1,2-diol has the molecular formula C₇H₈O₃, indicating seven carbon atoms, eight hydrogen atoms, and three oxygen atoms [1] [2] [4]. The molecular weight of the compound is 140.14 grams per mole [1] [2] [5].
The International Chemical Identifier for the compound is InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 [21] [17]. The corresponding International Chemical Identifier Key is JXZABYGWFNGNLB-UHFFFAOYSA-N [16] [22] [21]. The Simplified Molecular Input Line Entry System representation is COC1=CC(=C(C=C1)O)O [5] [22] [17].
| Property | Value/Description |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-methoxybenzene-1,2-diol [1] [2] |
| Primary Common Name | 4-Methoxycatechol [8] [9] |
| Alternative Common Names | p-Methoxycatechol, 3,4-Dihydroxyanisole [11] [15] |
| Systematic Name | 1,2-Benzenediol, 4-methoxy- [1] [13] |
| Chemical Abstracts Service Registry Number | 3934-97-2 [1] [2] [3] |
| Molecular Formula | C₇H₈O₃ [1] [2] [4] |
| Molecular Weight (g/mol) | 140.14 [1] [2] [5] |
| International Chemical Identifier | InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 [21] [17] |
| International Chemical Identifier Key | JXZABYGWFNGNLB-UHFFFAOYSA-N [16] [22] [21] |
| Simplified Molecular Input Line Entry System | COC1=CC(=C(C=C1)O)O [5] [22] [17] |
| MDL Number | MFCD18395726 [2] [19] [20] |
| PubChem Compound Identification | 587766 [17] [18] |
| ChemSpider Identification | 510910 [7] |
| Name Type | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-methoxybenzene-1,2-diol [1] [2] |
| Systematic Name | 1,2-Benzenediol, 4-methoxy- [1] [13] |
| Primary Common Name | 4-Methoxycatechol [8] [9] |
| Secondary Common Name | p-Methoxycatechol [11] [12] |
| Tertiary Common Name | 3,4-Dihydroxyanisole [4] [15] |
| Alternative Common Name | 4-Methoxypyrocatechol [10] [16] |
| Descriptive Name | 4-Methoxy-1,2-benzenediol [4] |
| Structural Name | 4-Methoxy-2-hydroxyphenol [10] |
4-Methoxybenzene-1,2-diol is extensively documented across multiple chemical databases and information systems [23]. The compound appears in the National Institute of Standards and Technology WebBook, though it currently lacks specific thermodynamic data entries [21]. Research databases such as J-GLOBAL maintain comprehensive records of the compound under its various nomenclature forms [10].
Irritant